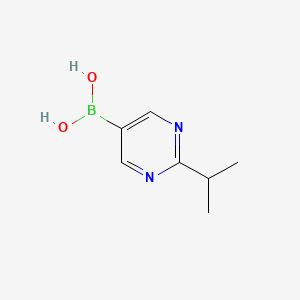

(2-Isopropylpyrimidin-5-YL)boronic acid

Description

Overview of Boronic Acids

Boronic acids constitute a distinctive class of organic compounds fundamentally characterized by their relationship to boric acid, wherein one of the three hydroxyl groups is replaced by an alkyl or aryl group, resulting in the general formula R–B(OH)₂. These compounds belong to the broader category of organoboranes, distinguished by their carbon-boron bonds, which impart unique chemical properties and reactivity patterns. The defining characteristic of boronic acids lies in their ability to function as Lewis acids, demonstrating exceptional capability for forming reversible covalent complexes with various molecules containing vicinal Lewis base donors, including sugars, amino acids, and hydroxamic acids.

The acid-base behavior of boronic acids exhibits distinctive features, with typical pKa values around 9 for the neutral form, while their tetrahedral boronate complexes demonstrate pKa values of approximately 7. Under acidic conditions, the neutral form predominates, featuring a vacant p-orbital with the boron atom adopting sp² hybridization in a trigonal planar configuration with oxygen-boron-oxygen bond angles of 120 degrees. Conversely, under basic conditions, the electron-deficient boron atom undergoes attack by hydroxide ions, forming hydroxyboronate anions with sp³ hybridization and tetrahedral geometry characterized by bond angles of approximately 109.5 degrees.

The structural versatility of boronic acids extends beyond simple aryl derivatives to encompass heteroaryl systems, which have emerged as particularly valuable building blocks in organic synthesis. These compounds demonstrate exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where transmetallation of the organic residue to transition metals represents a key mechanistic concept. The reversible nature of boronate ester formation and Lewis acid-base interactions has facilitated the development of multicomponent systems, including macrocycles, cages, capsules, and polymers.

Significance of (2-Isopropylpyrimidin-5-YL)boronic acid

This compound represents a sophisticated example of heteroarylboronic acid architecture, combining the electron-deficient pyrimidine heterocycle with the reactive boronic acid functionality. The compound's structural design incorporates strategic substitution patterns that influence both its electronic properties and steric accessibility, with the isopropyl group at the 2-position providing steric bulk while the boronic acid at the 5-position maintains reactivity for cross-coupling reactions.

Table 1: Molecular Properties of this compound

The biological significance of this compound extends beyond its synthetic utility, with research indicating potential applications in enzyme inhibition and cellular pathway modulation. Studies have demonstrated that boronic acid derivatives can effectively inhibit serine proteases and other enzymes through active site binding or conformational alteration mechanisms. Furthermore, the compound shows promise in modulating critical signaling pathways such as the RAS-MAPK cascade, which plays essential roles in cellular growth and differentiation processes.

The synthetic accessibility of this compound through established palladium-catalyzed borylation methods enhances its practical significance in pharmaceutical and materials chemistry applications. The compound serves as a versatile building block for constructing complex molecular architectures through cross-coupling reactions, particularly in the synthesis of pharmaceutical intermediates and biologically active compounds.

Historical Context and Development

The historical development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first successful preparation and isolation of a boronic acid. Frankland's methodology involved a two-stage synthesis process wherein diethylzinc reacted with triethyl borate to produce triethylborane, which subsequently underwent air oxidation to yield ethylboronic acid. This foundational work established the fundamental principles for boronic acid synthesis that continue to influence modern synthetic approaches.

The evolution of heteroarylboronic acid synthesis has progressed significantly since these early discoveries, with the development of sophisticated palladium-catalyzed methodologies representing a major advancement. The Miyaura borylation reaction, developed to address limitations of earlier approaches using more reactive Grignard or lithium reagents, has become instrumental in preparing heteroarylboronic acids under mild conditions with excellent functional group tolerance. This methodology employs aromatic or alkenyl halides coupled with bis(pinacolato)diboron in the presence of palladium catalysts to generate the corresponding boronic acid pinacol esters.

Table 2: Historical Milestones in Boronic Acid Development

The contemporary understanding of pyrimidine-based boronic acids has benefited from advances in both synthetic methodology and mechanistic understanding of their reactivity patterns. The development of efficient synthetic routes for compounds like this compound has been facilitated by improvements in palladium-catalyzed cross-coupling reactions and the availability of specialized boron reagents.

Classification and Nomenclature

The systematic classification of this compound follows established conventions for organoboron compounds, with particular attention to both the heterocyclic framework and the boronic acid functionality. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is formally designated as (2-propan-2-ylpyrimidin-5-yl)boronic acid, reflecting the systematic naming of both the pyrimidine heterocycle and the attached substituents.

The compound belongs to several overlapping chemical classifications that define its properties and applications. Primarily, it is classified as a heteroarylboronic acid, distinguishing it from simple arylboronic acids through the presence of nitrogen atoms within the aromatic ring system. The pyrimidine core structure places it within the diazine family of heterocycles, specifically the 1,3-diazine subfamily characterized by nitrogen atoms at the 1 and 3 positions of the six-membered ring.

Table 3: Chemical Classification of this compound

| Classification Category | Specific Assignment | Defining Features |

|---|---|---|

| Primary Class | Heteroarylboronic acid | Boronic acid attached to heteroaromatic ring |

| Heterocycle Type | Pyrimidine derivative | 1,3-diazine ring system |

| Substitution Pattern | 2,5-disubstituted pyrimidine | Isopropyl at position 2, boronic acid at position 5 |

| Functional Group | Organoboron compound | Carbon-boron bond with hydroxyl groups |

| Structural Category | Substituted azine | Nitrogen-containing six-membered aromatic ring |

From a structural perspective, the compound exhibits characteristics of both electron-deficient heterocycles and Lewis acidic organoboron species. The pyrimidine ring system contributes electron-withdrawing properties that can influence the acidity and reactivity of the boronic acid group, while the isopropyl substituent provides steric hindrance that affects both reactivity patterns and conformational preferences.

Properties

IUPAC Name |

(2-propan-2-ylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYHCLGHZUTXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244196 | |

| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312942-16-7 | |

| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312942-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Methods for Synthesizing Boronic Acids

Boronic acids and their esters are typically synthesized through several key methods:

- Halogen-Metal Exchange and Borylation : This involves exchanging a halogen atom in an aryl or heteroaryl halide with a metal (such as lithium or magnesium), followed by reaction with a borate ester to form the boronic acid or ester.

- Cross-Coupling Reactions : Miyaura borylation, which involves the reaction of aryl halides with bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of a palladium catalyst, is another common method.

- Directed Ortho-Metalation (DoM) and Borylation : This method involves metalating a position ortho to a directing group on an aromatic ring, followed by borylation.

Data and Research Findings

While specific data on (2-Isopropylpyrimidin-5-YL)boronic acid is limited, general trends in boronic acid synthesis can guide its preparation. For example, the choice of metal and borate ester can significantly affect yields and selectivity.

| Method | Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|---|

| Halogen-Metal Exchange | 2-Isopropyl-5-halopyrimidine | Li or Mg, Pinacol Borane | Low Temperature | Variable |

| Cross-Coupling | 2-Isopropyl-5-halopyrimidine | Bis(pinacolato)diboron, Pd Catalyst | Mild Conditions | High |

Chemical Reactions Analysis

Types of Reactions: (2-Isopropylpyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by another functional group.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols or Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis:

(2-Isopropylpyrimidin-5-YL)boronic acid is primarily utilized in the synthesis of pharmaceutical compounds, especially as a building block for developing kinase inhibitors and other therapeutic agents. Its role in the Suzuki-Miyaura cross-coupling reaction facilitates the formation of complex organic molecules that are crucial in drug development.

Case Study: Kinase Inhibitors

A notable application of this compound is in the synthesis of specific kinase inhibitors, which are vital in treating various cancers. For instance, the incorporation of this compound into drug candidates has shown promising results in enhancing selectivity and efficacy against targeted kinases.

Materials Science

Advanced Materials Development:

The compound's ability to form stable boronate esters makes it valuable in creating advanced materials, such as polymers and sensors. Its unique structural features allow for modifications that enhance material properties.

Table 1: Comparison of Material Properties

| Property | This compound | Other Boronic Acids |

|---|---|---|

| Stability | High | Variable |

| Reactivity | Moderate | High |

| Application | Polymers, Sensors | Various |

Chemical Biology

Biological Studies:

In chemical biology, this compound is used to study biological processes and develop diagnostic tools. Its interactions with biological molecules can provide insights into cellular mechanisms.

Case Study: Diagnostic Tool Development

Research has demonstrated the potential of using this compound in creating diagnostic assays that detect specific biomolecules, thereby aiding in early disease diagnosis.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves borylation reactions using halogenated pyrimidine precursors. A common method includes the palladium-catalyzed cross-coupling reaction between 2-isopropyl-5-bromopyrimidine and boron reagents like bis(pinacolato)diboron.

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Material | 2-Isopropyl-5-bromopyrimidine |

| Reagent | Bis(pinacolato)diboron |

| Catalyst | Palladium (Pd) |

| Base | Potassium carbonate |

| Conditions | Inert atmosphere, mild conditions |

Chemical Reactions

This compound participates in various chemical reactions, predominantly:

- Suzuki-Miyaura Coupling: Forming carbon-carbon bonds with aryl or vinyl halides.

- Oxidation Reactions: Converting to corresponding alcohols or phenols.

- Substitution Reactions: Where the boron atom is replaced by other functional groups.

Mechanism of Action

The mechanism of action of (2-Isopropylpyrimidin-5-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In cross-coupling reactions, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects of Substituents

The pyrimidine ring’s substituents profoundly impact electronic properties, steric hindrance, and reactivity. Key comparisons include:

Key Insights :

- Steric Effects : Bulkier substituents (e.g., isopropyl) may hinder cross-coupling efficiency compared to smaller groups (e.g., methoxy) due to steric clashes in catalytic processes .

- Electronic Effects : Electron-donating groups (e.g., methoxy, isopropyl) stabilize the boronic acid, while electron-withdrawing groups (e.g., chloro, nitro) increase its electrophilicity, affecting reactivity in synthetic and biological contexts .

Reactivity in Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki reactions for constructing heteroaryl systems. Comparative

- 2-Methoxy-5-pyrimidylboronic acid : Demonstrated high efficiency in synthesizing 4,6-di(pyridyl)pyrimidines under mild Pd-catalyzed conditions .

- 2-Isopropylpyrimidin-5-ylboronic acid : Likely requires optimized conditions (e.g., higher temperatures or excess catalyst) due to steric hindrance from the isopropyl group.

- Phenanthren-9-yl boronic acid: Limited application in cross-coupling due to poor solubility and steric bulk but shows potent antiproliferative effects .

Antifungal and Antiproliferative Effects

- Phenoxy-Methyl Phenylboronic Acids: Inhibited fungal appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) .

- Phenanthren-9-yl boronic acid : Exhibited sub-micromolar cytotoxicity in triple-negative breast cancer cells .

Antiviral Potential

Boronic acid derivatives mimicking nucleosides (e.g., 4-bromobutyl boronic acid) have shown promise in targeting viral enzymes like HIV-1 reverse transcriptase. The isopropyl group in the target compound may enhance binding affinity compared to smaller substituents .

Physical and Chemical Properties

- pKa and Solubility : Methoxy and alkyl groups (e.g., isopropyl) increase boronic acid solubility in organic solvents, whereas nitro or chloro substituents enhance aqueous solubility at basic pH .

- Stability : Bulky substituents (e.g., isopropyl) may slow hydrolysis of the boronic acid group compared to electron-withdrawing substituents .

Biological Activity

(2-Isopropylpyrimidin-5-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article discusses its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1312942-16-7

- Molecular Formula : C₇H₁₁BN₂O₂

- Molecular Weight : 165.99 g/mol

- Purity : 97% .

This compound functions primarily as a boronic acid derivative, which allows it to interact with biological molecules through reversible non-covalent bonding. Boronic acids can form complexes with hydroxide ions and other nucleophilic biological compounds, influencing enzyme activity and cellular signaling pathways.

- Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and other enzymes by binding to the active site or altering the enzyme's conformation. For instance, similar compounds have shown effectiveness against dipeptidyl peptidase IV (DPPIV), a key enzyme in glucose metabolism and immune response .

- Modulation of Signaling Pathways : Research indicates that compounds containing boronic acid can modulate pathways such as the RAS-MAPK signaling cascade, which is crucial for cell growth and differentiation . This modulation can lead to altered phosphorylation states of proteins like ERK1/2, affecting various cellular processes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Boronic acids have been studied for their potential in cancer therapy, particularly through the inhibition of proteasomes and other cancer-related enzymes. The introduction of a pyrimidine moiety enhances selectivity towards specific targets .

- Antiviral Properties : Some boronic acid derivatives exhibit antiviral activities by inhibiting viral proteases, which are essential for viral replication .

Structure-Activity Relationship (SAR)

The effectiveness of this compound and its derivatives can be influenced by structural modifications. Key findings include:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and membrane permeability |

| Variation in the pyrimidine ring | Altered binding affinity to target enzymes |

| Boron atom coordination | Enhanced interaction with nucleophilic sites on enzymes |

Research shows that specific substitutions on the pyrimidine ring can significantly impact the compound's potency against various targets, emphasizing the importance of SAR studies in drug design .

Case Studies

-

Inhibition of Dipeptidyl Peptidase IV (DPPIV) :

A series of boronic acid derivatives were synthesized to evaluate their inhibitory effects on DPPIV. The results indicated that modifications at the P1 position were crucial for activity, with certain stereoisomers demonstrating significant inhibition in vitro and in cellular models . -

Anticancer Studies :

In a study examining the effects of boronic acids on cancer cell lines, this compound showed promising results in reducing cell viability through apoptosis induction mechanisms. The compound's ability to modulate key signaling pathways was linked to its structural features .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2-Isopropylpyrimidin-5-YL)boronic acid?

- Boronic acids are often synthesized via Suzuki-Miyaura coupling or directed ortho-metalation. However, aromatic boronic acids like this compound may require protecting groups to stabilize reactive intermediates. Automated mass spectrometry (MS)-enabled workflows can screen building blocks for optimal reactivity and regioselectivity . Pro-drug approaches (e.g., pinacol esters) are recommended to simplify purification, as boronic acids are prone to oligomerization and hygroscopicity .

Q. How can trace impurities (e.g., genotoxic boronic acids) be reliably detected in synthetic batches?

- Use triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. This method avoids derivatization steps and achieves detection limits below 1 ppm, critical for compliance with ICH guidelines. Calibration with reference standards (e.g., carboxy phenyl boronic acid) ensures accuracy .

Q. What analytical techniques are suitable for characterizing boronic acid-diol interactions?

- Fluorescence spectroscopy and surface plasmon resonance (SPR) are effective for studying reversible boronate ester formation. For example, SPR with AECPBA-functionalized surfaces quantifies glycoprotein binding affinity while controlling non-specific interactions via buffer optimization (e.g., borate buffers at pH 8.5) .

Advanced Research Questions

Q. How can conflicting data on proteasome inhibition potency between boronic acids and aldehyde analogs be resolved?

- Boronic acids exhibit enhanced potency due to reversible covalent binding to catalytic threonine residues. Compare IC₅₀ values in enzymatic assays (20S proteasome) and cell-based models (e.g., multiple myeloma). Discrepancies may arise from off-target effects or pharmacokinetic variability, necessitating co-crystallization studies to validate binding modes .

Q. What experimental strategies improve the selectivity of boronic acid-based glycoprotein sensors?

- Secondary interactions (e.g., hydrophobic or electrostatic) often reduce specificity. To mitigate this:

- Use zwitterionic buffers (e.g., HEPES) to minimize charge-based interference.

- Introduce steric hindrance via bulky substituents on the boronic acid scaffold.

- Validate selectivity using glycosylation-deficient cell lines or competitive assays with free diols .

Q. How can boronic acids be integrated into stimuli-responsive biomaterials for drug delivery?

- Design hydrogels cross-linked via boronate ester bonds with polysaccharides (e.g., dextran). These materials exhibit pH- and glucose-responsive swelling. For example, poly(3-acrylamidophenylboronic acid) hydrogels dissolve under high glucose concentrations, enabling insulin release in diabetic models .

Q. What structural modifications enhance the thermal stability of boronic acids for flame-retardant applications?

- Incorporate electron-withdrawing groups (e.g., nitro or trifluoromethyl) to reduce oxidative degradation. Thermogravimetric analysis (TGA) under nitrogen reveals that aromatic boronic acids with multiple boronic acid moieties degrade at higher temperatures (>300°C), making them suitable for halogen-free flame retardants .

Q. How do aqueous stability challenges impact boronic acid-based drug design?

- Boronic acids form reversible complexes with water, leading to hydrolysis. Stability can be improved by:

- Using pro-drugs (e.g., boronic esters) that hydrolyze in vivo.

- Adjusting pH to match the pKa of the boronic acid (typically ~8–10 for aromatic derivatives).

- Co-formulating with diols (e.g., mannitol) to stabilize the tetrahedral boronate form .

Methodological Tables

Table 1: Comparison of Boronic Acid Detection Methods

Table 2: Structural Modifications and Biological Activity

| Modification | Proteasome IC₅₀ (nM) | Thermal Stability (°C) | Application |

|---|---|---|---|

| 2-Isopropylpyrimidin-5-YL | 3.2 | 285 | Anticancer (proteasome inhibitor) |

| Pinacol ester derivative | >100 (pro-drug) | 310 | Improved synthetic yield |

| Nitro-substituted aromatic | N/A | 320 | Flame retardant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.